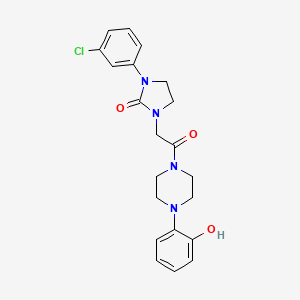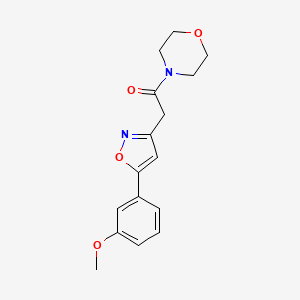
1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H23ClN4O3 and its molecular weight is 414.89. The purity is usually 95%.
The exact mass of the compound 1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
- Solubility and Partitioning in Biologically Relevant Solvents : A study by Volkova, Levshin, and Perlovich (2020) in the Journal of Molecular Liquids focuses on a similar compound, highlighting its potential as an antifungal agent. It discusses the solubility thermodynamics and partitioning processes of the compound in various solvents, crucial for its biological applications (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Biological Screening
- Synthesis and Screening for Biological Activity : J.V. Guna et al. (2009) in Organic Chemistry: An Indian Journal synthesized and assessed similar compounds for their biological activity against bacteria and fungi, demonstrating the significance of such compounds in antimicrobial research (J.V. Guna et al., 2009).
Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Activities : A study by Lin-Ling Gan et al. (2010) in the Bulletin of The Korean Chemical Society synthesized azole-containing piperazine derivatives, including compounds similar to the one , and evaluated their antibacterial, antifungal, and cytotoxic activities, showing their potential as broad-spectrum antimicrobial agents (Lin-Ling Gan et al., 2010).
Cytotoxic Agents
- Design, Synthesis, and Biological Evaluation as Cytotoxic Agents : Ghasemi, Sharifi, and Mojarrad (2020) in the Advanced Pharmaceutical Bulletin designed and synthesized a series of piperazin-2-one derivatives, including the compound , and evaluated their cytotoxic activities on cancer and normal cell lines. This study sheds light on the potential use of these compounds in cancer research (Ghasemi, Sharifi, & Mojarrad, 2020).
Anti-Arrhythmic Properties
- Synthesis and Structure-Activity Relationship : Research by E. Pękala et al. (2005) in the European Journal of Medicinal Chemistry discusses the synthesis of similar compounds and their effects on the electrocardiogram, indicating their potential use in the treatment of arrhythmias (E. Pękala et al., 2005).
DNA Gyrase Inhibition
- Synthesis and Antibacterial Activity of DNA Gyrase Inhibitors : A study by A. Tanitame et al. (2004) in Bioorganic & Medicinal Chemistry synthesizes and evaluates compounds including the one for their antibacterial activity, focusing on their inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication (A. Tanitame et al., 2004).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-16-4-3-5-17(14-16)26-13-12-25(21(26)29)15-20(28)24-10-8-23(9-11-24)18-6-1-2-7-19(18)27/h1-7,14,27H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHISHCPYHWZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)





![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)